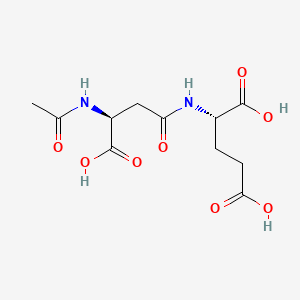

N-Acetyl-Asp-Glu

Übersicht

Beschreibung

Naaxia is an eye drop solution with an active substance, N-acetyl-aspartyl-glutamate acid (sodium salt), dosed at 4.90 g per 100 ml . It is used in conditions such as Blepharoconjunctivitis and Allergic conjunctivitis .

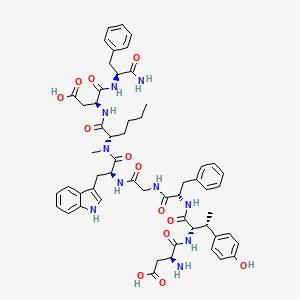

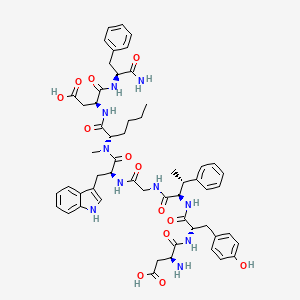

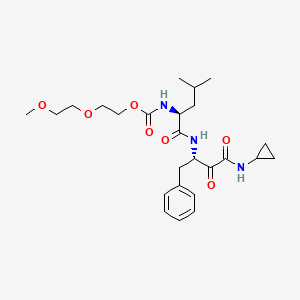

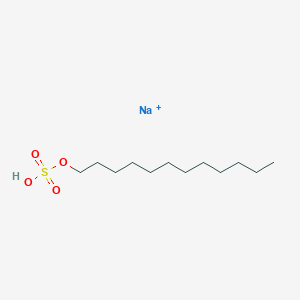

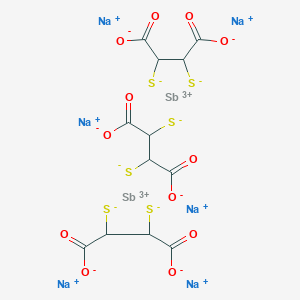

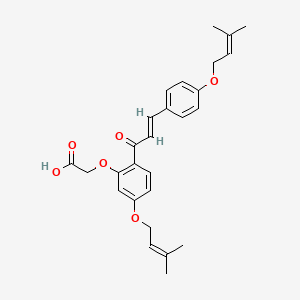

Molecular Structure Analysis

Naaxia’s active ingredient, Spaglumic acid, has a molecular formula of C11H16N2O8 and a molecular weight of 304.255 g/mol . It is the β-aspartyl isoform of N-Acetyl-l-aspartylglutamate .Wissenschaftliche Forschungsanwendungen

Behandlung von allergischer Konjunktivitis

N-Acetyl-Asp-Glu: wird hauptsächlich zur Behandlung von allergischer Konjunktivitis eingesetzt. Es wirkt als Mastzellstabilisator und verhindert die Freisetzung von Histamin und anderen Entzündungsmediatoren aus Mastzellen . Diese Wirkung hilft, Symptome wie Juckreiz, Rötung und Tränenfluss zu lindern, die mit allergischen Reaktionen in den Augen verbunden sind.

Mastzellstabilisierung

Neben der Behandlung von allergischer Konjunktivitis könnte die Fähigkeit von This compound, Mastzellen zu stabilisieren, bei anderen allergischen Erkrankungen nützlich sein, bei denen die Mastzelldegranulation eine Schlüsselrolle spielt. Durch die Hemmung spezifischer Calciumkanäle verhindert es die Freisetzung von Entzündungsmediatoren, was bei verschiedenen allergischen Reaktionen von Vorteil sein könnte .

Neuroprotektive Forschung

N-Acetyl-beta-Asp-Glu: wurde als kompetitiver Inhibitor der NAAG-Peptidase mit einem Ki von 1 µM identifiziert. Diese Eigenschaft macht es zu einem Kandidaten für die neuroprotektive Forschung, insbesondere beim Schutz von Spinalneuronen vor Exzitotoxizität und Hypoxieschäden . Seine Rolle als selektiver mGluR3-Antagonist trägt ebenfalls zu seinem Potenzial in Neuroprotektionsstudien bei.

Okulare Entzündung

Klinische Studien haben die Wirksamkeit von Naaxia bei der Reduzierung von okulärer Entzündung gezeigt. Es hat signifikante Auswirkungen auf die ECP-Spiegel im Tränenfilm gezeigt, was auf eine mögliche Hemmwirkung auf die Eosinophilenaktivierung hindeutet, die ein Kennzeichen der Entzündung bei Erkrankungen wie der Vernalen Keratokonjunktivitis ist .

Eosinophile Wirkung

Die antieosinophilen Wirkungen von Naaxia wurden durch eine signifikante Reduktion der Eosinophilen-kationischen-Protein (ECP)-Konzentrationen im Tränenfilm belegt. Dies deutet darauf hin, dass Naaxia bei der Behandlung von Erkrankungen wirksam sein könnte, die durch eosinophile Aktivität gekennzeichnet sind .

Peptid-Neurotransmitter-Forschung

Als Peptid-Neurotransmitter, das in millimolaren Konzentrationen im Gehirn vorkommt, ist This compound an Neurotransmissionsprozessen beteiligt. Seine Prävalenz im Säugetier-Nervensystem macht es zu einem interessanten Forschungsobjekt in der Untersuchung von Neurotransmitterfunktionen und neurotransmissionsbedingten Störungen .

Wirkmechanismus

Target of Action

Acide spaglumique primarily targets mast cells . Mast cells are immune cells that play a crucial role in allergic reactions. They are involved in producing an allergic response by releasing inflammatory mediators such as histamine .

Mode of Action

Acide spaglumique acts as a mast cell stabilizer . It inhibits the degranulation of mast cells, a process that releases inflammatory mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation and thus blocking the release of histamine and other mediators .

Biochemical Pathways

The primary biochemical pathway affected by acide spaglumique is the histamine release pathway in mast cells . By inhibiting mast cell degranulation, acide spaglumique prevents the release of histamine, a key mediator in allergic reactions .

Pharmacokinetics

It’s known that the compound is used in eye drops, suggesting a local effect .

Result of Action

The primary result of acide spaglumique’s action is the prevention of allergic reactions . By stabilizing mast cells and inhibiting the release of histamine, it prevents the inflammation and other symptoms associated with allergic reactions .

Action Environment

The action of acide spaglumique is influenced by the local environment in which it is applied. For instance, in the case of eye drops, the compound exerts a local effect, preventing allergic reactions in the eyes . Environmental factors such as the presence of allergens can influence the compound’s efficacy .

Safety and Hazards

Naaxia should be used precisely as recommended by a physician . Adverse events may still happen even at usual prescription dosages . In a study, there were no significant differences between treatment groups in the occurrence of adverse effects, except for burning which was more frequent in the levocabastine group .

Zukünftige Richtungen

Eigenschaften

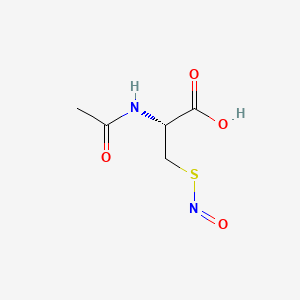

IUPAC Name |

(2S)-2-[[(3S)-3-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCKKCMJTSNWCU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045385 | |

| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation. | |

| Record name | Spaglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

4910-46-7 | |

| Record name | Spaglumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4910-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spaglumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPAGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81L78B3RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

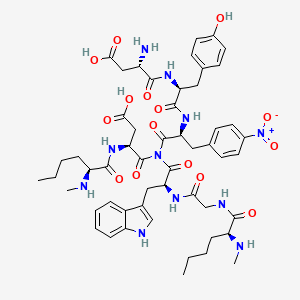

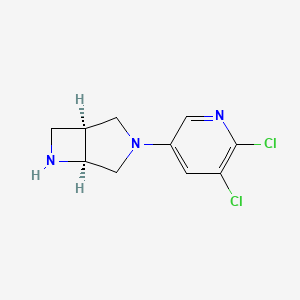

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.